3-(3,5-Dimethoxyphenyl)propanenitrile
Description
3-(3,5-Dimethoxyphenyl)propanenitrile is an organic compound featuring a propanenitrile backbone linked to a phenyl ring substituted with methoxy (-OCH₃) groups at the 3 and 5 positions. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol. The nitrile group (-C≡N) confers electrophilic reactivity, while the electron-donating methoxy groups influence aromatic ring stability and interactions with biological targets.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H13NO2/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h6-8H,3-4H2,1-2H3 |
InChI Key |
BVDMDQUQOAXBTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC#N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethoxyphenyl)propanenitrile typically involves the reaction of 3,5-dimethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the cyanide ion replaces the chloride ion on the benzyl chloride .
Industrial Production Methods: Industrial production of 3-(3,5-Dimethoxyphenyl)propanenitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 3-(3,5-dimethoxyphenyl)propanoic acid.
Reduction: Formation of 3-(3,5-dimethoxyphenyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(3,5-Dimethoxyphenyl)propanenitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound may be used to study the effects of nitrile-containing compounds on biological systems. It can be used in the development of bioactive molecules and as a probe in biochemical assays .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity and mechanism of action can lead to the discovery of new therapeutic agents .
Industry: In the industrial sector, 3-(3,5-Dimethoxyphenyl)propanenitrile can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between 3-(3,5-Dimethoxyphenyl)propanenitrile and analogous compounds:
Impact of Substituent Position and Type
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (-OCH₃) increase electron density on the aromatic ring, enhancing π-π stacking in enzyme interactions, whereas chloro (-Cl) groups reduce electron density, favoring nucleophilic attack .
- Functional Group Additions: Amino (-NH₂) or hydroxy (-OH) groups (e.g., in and ) introduce hydrogen-bonding capabilities, critical for target specificity in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
